Cas no 1403483-65-7 (4,5-Diiodo-1-(oxan-2-yl)pyrazole)
4,5-Diiodo-1-(oxan-2-yl)pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Diiodo-1-(oxan-2-yl)pyrazole
- C8H10I2N2O
- V3061
- A919909
-
- Inchi: 1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2
- InChI Key: DXTLRUXAWBXFDB-UHFFFAOYSA-N
- SMILES: IC1=C(C=NN1C1CCCCO1)I
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 182
- XLogP3: 2.3
- Topological Polar Surface Area: 27
4,5-Diiodo-1-(oxan-2-yl)pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D455508-50mg |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D455508-100mg |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D455508-500mg |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 500mg |
$ 115.00 | 2022-06-05 | ||
| Chemenu | CM502798-5g |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 97% | 5g |
$300 | 2022-06-13 | |
| A2B Chem LLC | AE62124-1g |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 97% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AE62124-5g |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 97% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AE62124-10g |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 97% | 10g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AE62124-25g |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 97% | 25g |
$923.00 | 2024-04-20 | |
| Ambeed | A347329-5g |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 97% | 5g |
$303.0 | 2024-04-24 | |
| 1PlusChem | 1P009X70-10g |
4,5-Diiodo-1-(oxan-2-yl)pyrazole |
1403483-65-7 | 97% | 10g |
$498.00 | 2025-02-25 |
4,5-Diiodo-1-(oxan-2-yl)pyrazole Suppliers
4,5-Diiodo-1-(oxan-2-yl)pyrazole Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4,5-Diiodo-1-(oxan-2-yl)pyrazole
Research Brief on 4,5-Diiodo-1-(oxan-2-yl)pyrazole (CAS: 1403483-65-7) in Chemical Biology and Pharmaceutical Applications
4,5-Diiodo-1-(oxan-2-yl)pyrazole (CAS: 1403483-65-7) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a pyrazole core with iodine substitutions at the 4 and 5 positions and a tetrahydropyran (oxane) protecting group at the 1-position, serves as a versatile intermediate in medicinal chemistry. Recent studies have highlighted its role in the synthesis of targeted kinase inhibitors and as a scaffold for probing protein-ligand interactions.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in developing selective JAK3 inhibitors, where the diiodo-pyrazole moiety was found to enhance binding affinity through halogen bonding interactions with the kinase's hinge region. The oxane protecting group provided improved solubility during synthetic steps while maintaining reactivity for subsequent derivatization. This research underscores the compound's value in kinase inhibitor development programs targeting autoimmune diseases.
In chemical biology applications, 4,5-Diiodo-1-(oxan-2-yl)pyrazole has shown promise as a photoaffinity labeling probe. The iodine atoms serve as heavy atom tags for crystallographic studies while maintaining the compound's ability to participate in click chemistry reactions. A recent ACS Chemical Biology publication (2024) detailed its use in identifying novel binding sites on heat shock proteins, where the compound's structural features enabled both covalent capture and subsequent mass spectrometry analysis.
The synthetic accessibility of 1403483-65-7 has been improved through recent methodological advances. A 2023 Organic Process Research & Development paper described a scalable, transition-metal-free coupling protocol that achieves the diiodination step in >85% yield, addressing previous challenges with regioselectivity. This development is particularly significant for pharmaceutical applications where large-scale production of derivatives may be required.
Emerging safety and ADME data (2024 preclinical studies) indicate that while the intact compound shows limited membrane permeability, its derivatives demonstrate favorable pharmacokinetic profiles. The oxane group appears to mitigate metabolic instability issues common to simple pyrazole systems, suggesting this scaffold may offer advantages in drug discovery pipelines. Current research is exploring its potential in CNS-targeted therapies where the balance of lipophilicity and polarity is crucial.
Future research directions for 4,5-Diiodo-1-(oxan-2-yl)pyrazole include exploration of its antimicrobial properties (preliminary data showing activity against drug-resistant Gram-positive bacteria) and development as a PET radiotracer precursor through isotopic exchange of the iodine moieties. The compound's unique combination of reactivity and stability positions it as a valuable tool for both therapeutic development and chemical biology research in coming years.
1403483-65-7 (4,5-Diiodo-1-(oxan-2-yl)pyrazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)